molecular formula C10H11BrClNO B2907029 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide CAS No. 1225909-46-5

2-Bromo-N-(4-chloro-3-methylphenyl)propanamide

Cat. No.: B2907029
CAS No.: 1225909-46-5
M. Wt: 276.56
InChI Key: ASRXGIXUGOFKDX-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chloro-3-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of propanamide, featuring bromine, chlorine, and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide typically involves the reaction of 4-chloro-3-methylaniline with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chloro-3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of azide or thiocyanate derivatives.

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-N-(4-chloro-3-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-chloro-3-methylphenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3-chloro-2-methylphenyl)propanamide
  • 2-Bromo-N-(3-methylphenyl)propanamide
  • 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide

Uniqueness

2-Bromo-N-(4-chloro-3-methylphenyl)propanamide is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-(4-chloro-3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXGIXUGOFKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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